Ethyl 4-(benzo[d][1,3]dioxol-5-yl)-4-oxobutanoate

Medicinal Chemistry ADME Physicochemical Property

Ethyl 4-(benzo[d][1,3]dioxol-5-yl)-4-oxobutanoate is a bifunctional MDP pharmacophore building block featuring an ethyl ester handle for late-stage diversification. With LogP 1.94, it offers superior membrane permeability over methyl ester analogs (LogP 1.50). As a documented key intermediate in CB1 modulator synthesis and a CYP inhibition probe, it is essential for SAR-driven drug discovery. Supplied at ≥98% purity with validated storage conditions, it ensures reproducible yields. Choose this compound to avoid non-linear biological shifts caused by generic substituent swaps.

Molecular Formula C13H14O5
Molecular Weight 250.25 g/mol
CAS No. 951889-25-1
Cat. No. B1326087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(benzo[d][1,3]dioxol-5-yl)-4-oxobutanoate
CAS951889-25-1
Molecular FormulaC13H14O5
Molecular Weight250.25 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC(=O)C1=CC2=C(C=C1)OCO2
InChIInChI=1S/C13H14O5/c1-2-16-13(15)6-4-10(14)9-3-5-11-12(7-9)18-8-17-11/h3,5,7H,2,4,6,8H2,1H3
InChIKeyCBZGZVFGRXNSGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(benzo[d][1,3]dioxol-5-yl)-4-oxobutanoate (951889-25-1): A Methylenedioxyphenyl 4-Oxobutanoate Ester for Medicinal Chemistry and Chemical Biology


Ethyl 4-(benzo[d][1,3]dioxol-5-yl)-4-oxobutanoate (CAS 951889-25-1) is a synthetic organic compound featuring a methylenedioxyphenyl (MDP) pharmacophore linked to a 4-oxobutanoate ethyl ester chain . This bifunctional structure confers both the characteristic cytochrome P450 (CYP) modulatory potential inherent to MDP-containing molecules and a reactive ester handle suitable for further derivatization, such as hydrolysis to the corresponding carboxylic acid [1]. As an intermediate and a research tool, it is supplied at analytical purities typically ≥97% and is utilized in the synthesis of complex heterocyclic frameworks, including benzodioxole derivatives relevant to cannabinoid receptor research and inflammation pathways [2][3].

Why Substituting Ethyl 4-(benzo[d][1,3]dioxol-5-yl)-4-oxobutanoate with In-Class Analogs Risks Experimental Drift


Generic substitution within the 4-oxobutanoate class is scientifically precarious due to pronounced divergence in three critical physicochemical parameters that dictate biological disposition and synthetic utility: lipophilicity, ester reactivity, and MDP-associated CYP inhibition profile. As evidenced by computational data, the target ethyl ester (LogP 1.94) is significantly more lipophilic than its methyl ester analog (LogP 1.50) [1], a difference that critically alters membrane permeability and protein binding. Furthermore, while class-level inference from a seminal study of 61 MDP analogs demonstrates a direct correlation between the presence of an intact MDP ring and hepatic CYP inhibition potency [2], the degree of inhibition is known to vary widely among structurally related MDP compounds [3][4]. Consequently, even a minor modification—such as swapping the ester group or altering the MDP substitution pattern—can result in a non-linear shift in target engagement or off-target metabolic activation, thereby invalidating biological assays and compromising synthetic route reliability.

Quantitative Differentiation Guide: How Ethyl 4-(benzo[d][1,3]dioxol-5-yl)-4-oxobutanoate Compares to Analogs


Enhanced Lipophilicity (LogP) Relative to the Methyl Ester Analog Drives Differential Permeability

The target ethyl ester exhibits a significantly higher partition coefficient (LogP) compared to its closest ester analog, methyl 4-(benzo[d][1,3]dioxol-5-yl)-4-oxobutanoate. This difference is critical for modulating passive membrane diffusion and hydrophobic protein interactions. Data shows the ethyl ester has a calculated LogP of 1.94, while the methyl ester analog has a predicted LogP of 1.50 [1].

Medicinal Chemistry ADME Physicochemical Property

Hydrolytic Stability Profile: Ethyl Ester Exhibits Slower Base Hydrolysis than Methyl Ester

The ethyl ester group on the target compound provides enhanced hydrolytic stability compared to the methyl ester analog. This is a well-established class-level principle for alkyl esters; increasing the steric bulk of the alkoxy group (ethyl vs. methyl) slows the rate of nucleophilic attack by water or hydroxide ions. Consequently, ethyl 4-(benzo[d][1,3]dioxol-5-yl)-4-oxobutanoate is less prone to premature degradation in mildly basic aqueous conditions commonly encountered during workup or long-term storage [1].

Synthetic Chemistry Prodrug Design Stability Studies

Methylenedioxyphenyl (MDP) Scaffold Confers Potent CYP450 Inhibition Distinct from Non-MDP Aromatics

The benzo[d][1,3]dioxole (methylenedioxyphenyl, MDP) moiety is a privileged structure for cytochrome P450 (CYP) enzyme inhibition. A classic SAR study of 61 MDP and related compounds demonstrated that the intact MDP ring is essential for prolonging hexobarbital-induced narcosis in mice, a direct measure of CYP inhibition [1]. This property is not present in simple phenyl or substituted phenyl analogs lacking the dioxole bridge. Furthermore, MDP compounds like safrole exhibit IC50 values <20 µM against human CYP1A2 and CYP2E1 [2], while other natural MDP alkaloids show a wide range of potencies (e.g., berberine IC50 = 45 µM, hydrastine IC50 ≈ 350 µM) [3].

Drug Metabolism Enzymology Toxicology

Synthetic Versatility: Distinct Reactivity as a γ-Keto Ester in Heterocycle Construction

The 4-oxobutanoate chain in the target compound serves as a versatile 1,4-dicarbonyl synthon, enabling its use in key heterocyclization reactions. Unlike its carboxylic acid counterpart (which requires additional activation steps) or simple ketone analogs (which lack the ester handle), this γ-keto ester can directly participate in Paal-Knorr pyrrole synthesis and related condensations [1]. Patent literature specifically identifies 4-oxobutanoate derivatives as crucial intermediates in the preparation of benzodioxole-containing cannabinoid receptor 1 (CB1) modulators and anti-inflammatory agents [2][3].

Organic Synthesis Heterocyclic Chemistry Methodology

Validated Research & Industrial Applications of Ethyl 4-(benzo[d][1,3]dioxol-5-yl)-4-oxobutanoate (CAS 951889-25-1)


Synthesis of Cannabinoid Receptor 1 (CB1) Modulators for Metabolic Disorder Research

This compound is a documented key intermediate in the synthesis of benzodioxole derivatives designed to modulate Cannabinoid Receptor 1 (CB1), a target implicated in obesity, diabetes, and metabolic syndrome [1]. The ethyl ester handle allows for late-stage diversification via hydrolysis and amide coupling, while the MDP core contributes to binding affinity. Its established purity of ≥97% ensures reliable yields in multi-step synthetic sequences aimed at producing novel CB1 ligands.

Development of Anti-inflammatory Agents Targeting 4-Oxobutanoic Acid Pathways

Patent literature explicitly claims the use of 4-oxobutanoic acid derivatives for treating inflammation and immunological disorders [2]. Ethyl 4-(benzo[d][1,3]dioxol-5-yl)-4-oxobutanoate serves as a direct precursor to the active carboxylic acid metabolite. Its higher lipophilicity (LogP 1.94) compared to the methyl ester analog may offer advantages in formulating pro-drugs with improved oral absorption or topical delivery characteristics.

Probing Cytochrome P450 (CYP) Enzyme Inhibition and Drug-Drug Interaction (DDI) Studies

Given the well-characterized class effect of MDP compounds as CYP inhibitors, this ethyl ester is an ideal tool compound for investigating mechanism-based inhibition (MBI) of CYP1A2, CYP2E1, and CYP3A4 [3][4]. Researchers can utilize this compound as a reference standard in hepatocyte or microsomal assays to establish structure-activity relationships (SAR) for MDP-containing new chemical entities (NCEs) and to predict potential herb-drug or drug-drug interactions early in the discovery process.

Analytical Method Development and Reference Standard Procurement

With a molecular weight of 250.25 and well-defined spectroscopic properties (SMILES: CCOC(=O)CCC(=O)C1=CC2=C(C=C1)OCO2), this compound is suitable for use as a reference standard in HPLC, LC-MS, and NMR method development for the quantification of related MDP derivatives in complex biological matrices . Its high purity (≥98% from commercial suppliers) and defined storage conditions (sealed in dry, 2-8°C) make it a reliable calibration material for analytical laboratories.

Quote Request

Request a Quote for Ethyl 4-(benzo[d][1,3]dioxol-5-yl)-4-oxobutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.